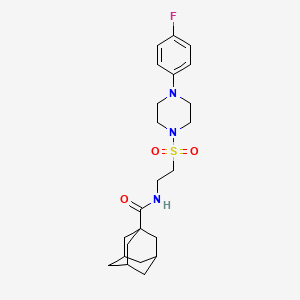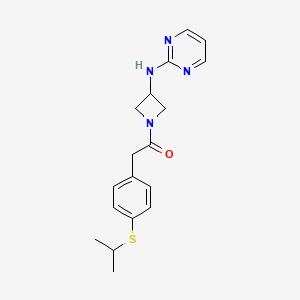
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its role or function if it’s a known compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants, conditions, catalysts, and the steps involved in the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes its molecular formula, the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. It includes its melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications
Antimicrobial and Antitubercular Applications
The synthesis of pyrimidine-azetidinone analogues has shown significant promise in antimicrobial and antitubercular activities. For example, a series of new pyrimidine-azetidinone compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds have demonstrated potential as a basis for designing further antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anticancer Properties
Another research direction involves exploring the anticancer properties of similar compounds. For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. These mechanisms suggest a potential application in cancer treatment, highlighting the compound's ability to block the cell cycle in the G(2)/M phase and induce probable cell death by apoptosis (L. D. Via et al., 2008).
Synthesis and Evaluation of Antimicrobial Activities
The development of 4-thiazolidinones and 2-azetidinones derivatives from chalcone has also been explored for their antimicrobial activities. These compounds have been synthesized and evaluated against various microbial strains, including Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), and fungal species (Candida albicans, Aspergillus niger). The findings contribute to the development of novel classes of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Safety And Hazards
This involves the study of the compound’s safety and hazards. It includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves the study of the potential future applications and research directions of the compound. It includes its potential uses, improvements that can be made, and areas that need further research.
Please note that this is a general guide and the specifics may vary depending on the compound and the available data. If you have any specific data on the compound, I would be happy to help analyze it.
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-6-4-14(5-7-16)10-17(23)22-11-15(12-22)21-18-19-8-3-9-20-18/h3-9,13,15H,10-12H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNOPMMYLBAZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

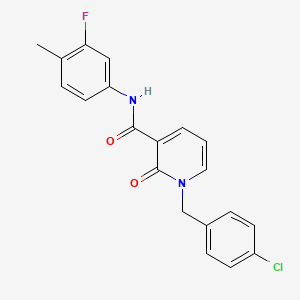
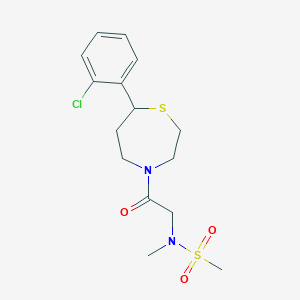
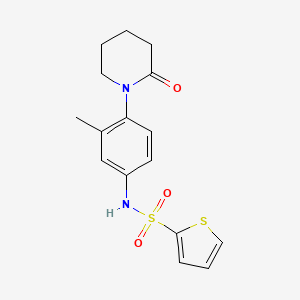
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
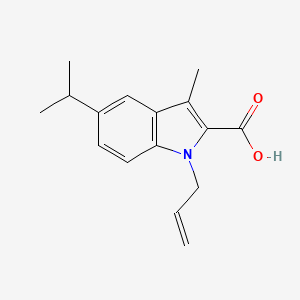
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
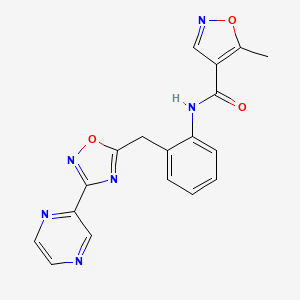
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
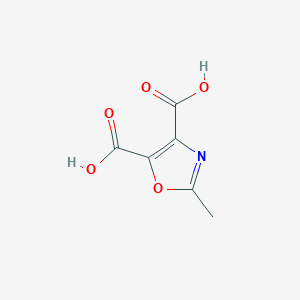
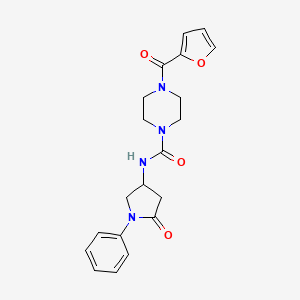
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
